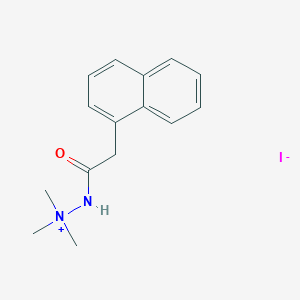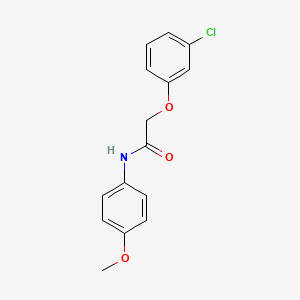
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP 49823, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of glycine site NMDA receptor antagonists and has been found to have potential applications in the treatment of various neurological disorders.
Mécanisme D'action
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 acts as a glycine site NMDA receptor antagonist and blocks the activation of NMDA receptors. This leads to a reduction in the influx of calcium ions into the neurons, which can prevent excitotoxicity and neurodegeneration.
Biochemical and Physiological Effects:
This compound 49823 has been found to have various biochemical and physiological effects. It can reduce the levels of glutamate in the brain, which can prevent excitotoxicity. It can also increase the levels of brain-derived neurotrophic factor (BDNF), which can promote neuronal survival and growth.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 has several advantages for lab experiments. It has a high affinity for the glycine site of NMDA receptors and can be used to study the role of NMDA receptors in various neurological disorders. However, it also has some limitations, such as its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823. One potential application is in the treatment of traumatic brain injury, where it has been found to have neuroprotective effects. It can also be studied for its potential applications in the treatment of depression and anxiety disorders. Additionally, the development of more soluble analogs of this compound 49823 could improve its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound 49823 is a small molecule compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It acts as a glycine site NMDA receptor antagonist and can prevent excitotoxicity and neurodegeneration. While it has some limitations, it has several advantages for lab experiments and has potential applications in the treatment of various neurological disorders. Further research is needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 involves the reaction of 5-chloro-2-methoxyaniline with N-methyl-N-(methylsulfonyl) glycine tert-butyl ester in the presence of a base. The resulting product is then deprotected to yield the final compound.
Applications De Recherche Scientifique
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to have neuroprotective effects and can reduce the damage caused by excitotoxicity.
Propriétés
IUPAC Name |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4S/c1-17-9-4-3-7(11)5-8(9)13(6-10(12)14)18(2,15)16/h3-5H,6H2,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZXKUWVQVDCMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-biphenylyl)-9-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B5110839.png)
![5-[(5-bromo-2-furyl)methylene]-3-(3,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5110846.png)

![N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5110863.png)
![ethyl 4-({[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}amino)-1-piperidinecarboxylate](/img/structure/B5110864.png)
![3-(1,3-benzodioxol-5-yl)-5-(1-cyclohexen-1-ylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5110872.png)
![1-[3-(4-chlorophenoxy)propyl]piperidine](/img/structure/B5110875.png)


![5-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5110904.png)
![2-(4-chlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5110912.png)

![7-fluoro-3-methyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5110929.png)
